molecular formula C16H18ClN3O2 B1412354 Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate CAS No. 2208654-61-7

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate

Cat. No. B1412354
M. Wt: 319.78 g/mol
InChI Key: IWJGLTLOMLASGO-UHFFFAOYSA-N
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Description

“Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is a type of tert-butyl carbamate . Tert-butyl carbamates are used in organic synthesis, particularly in the protection of amines . They are stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, which include tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Chemical Reactions Analysis

Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .

Scientific Research Applications

Decomposition and Conversion Technologies

  • Studies on methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, have explored its decomposition using radio frequency plasma reactors. This research highlights the potential of plasma technology for breaking down and converting compounds with tert-butyl groups into simpler molecules like methane, ethylene, and acetylene, suggesting a pathway for environmental remediation of similar compounds (Hsieh et al., 2011).

Environmental Behavior and Fate

  • Investigations into the environmental presence, human exposure, and toxicity of synthetic phenolic antioxidants, which share phenyl and tert-butyl structural motifs with the compound , have been conducted. These studies provide a framework for understanding the environmental impact, bioaccumulation, and potential health risks associated with the use of such chemicals, offering insights into regulatory and safety considerations (Liu & Mabury, 2020).

Catalytic and Non-Enzymatic Kinetic Resolutions

  • Research on catalytic non-enzymatic kinetic resolution processes, which are crucial in the synthesis of chiral compounds, may provide insights into methodologies for separating or synthesizing enantiomerically pure forms of compounds with tert-butyl and carbamate groups. This is particularly relevant for the pharmaceutical industry, where the chirality of compounds can significantly affect drug efficacy and safety (Pellissier, 2011).

Bioremediation and Environmental Degradation

  • Studies on the bioremediation of MTBE, which shares the tert-butyl group with the compound , highlight the microbial degradation pathways under aerobic and anaerobic conditions. These findings could be relevant for understanding the environmental degradation and potential remediation strategies for related compounds, including those with carbamate functionalities (Stocking et al., 2004).

Safety And Hazards

While specific safety and hazard information for “Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate” is not available, it’s important to handle similar compounds with care. For instance, tert-butyl carbamate should be handled with personal protective equipment, and dust formation, breathing mist, gas or vapours should be avoided .

properties

IUPAC Name

tert-butyl N-[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-14(19-8-7-18-10)11-5-6-13(12(17)9-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGLTLOMLASGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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